2,3-Dihydro-3-methoxywithaferin A
Overview
Description
2,3-Dihydro-3-methoxywithaferin A is a natural withanolide compound that is structurally related to withaferin A. It is isolated from the aerial parts of Physalis longifolia and belongs to the Solanaceae family . This compound has garnered attention due to its potential biological activities, including cytotoxic effects on cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-3-methoxywithaferin A involves the transformation of withaferin A by microbial processes. One such method includes the microbial transformation by Cunninghamella elegans, which converts withaferin A to this compound . The reaction conditions typically involve the use of specific microbial strains under controlled environmental conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the extraction from natural sources such as Physalis longifolia remains a primary method. The process involves solvent extraction using solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-3-methoxywithaferin A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: Reduction reactions can alter the oxidation state of the compound.
Substitution: Substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives of this compound, while reduction may produce reduced forms of the compound .
Scientific Research Applications
2,3-Dihydro-3-methoxywithaferin A has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of withanolides and their derivatives.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-3-methoxywithaferin A involves its interaction with various molecular targets and pathways. It has been shown to inhibit the proliferation of cancer cells by binding to specific proteins and interfering with their function . The compound also induces oxidative stress and activates tumor suppressor pathways, leading to cell death in cancer cells .
Comparison with Similar Compounds
2,3-Dihydro-3-methoxywithaferin A is structurally similar to withaferin A and other withanolides. it differs in its specific functional groups and biological activities. Similar compounds include:
Withaferin A: Known for its potent anticancer properties and ability to activate tumor suppressor pathways.
Withanone: Another withanolide with anticancer activity, but with different molecular targets and mechanisms of action.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities compared to other withanolides .
Properties
IUPAC Name |
(1S,2R,6S,7R,9R,11S,12S,15R,16S)-6-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-5-methoxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42O7/c1-14-10-21(35-26(33)17(14)13-30)15(2)18-6-7-19-16-11-24-29(36-24)25(32)22(34-5)12-23(31)28(29,4)20(16)8-9-27(18,19)3/h15-16,18-22,24-25,30,32H,6-13H2,1-5H3/t15-,16-,18+,19-,20-,21+,22?,24+,25-,27+,28-,29-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTMIPAPOLDOQT-JNGZIRSDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)CC(C6O)OC)C)O5)C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)CC([C@@H]6O)OC)C)O5)C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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